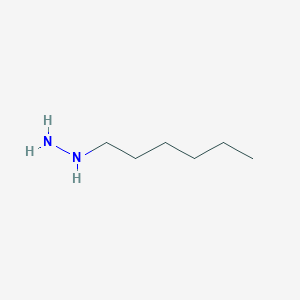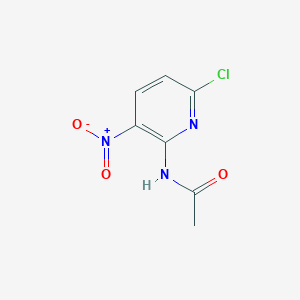
Hexylhydrazine
Overview
Description
Hexylhydrazine is a chemical compound with the molecular formula C6H16N2 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of Hexylhydrazine consists of 6 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The exact structure can be determined using various techniques such as quantum chemistry, force field and molecular dynamics methods, and structural correlation .Scientific Research Applications
Antimicrobial Agents
Hydrazide-hydrazone derivatives, such as Hexylhydrazine, have been identified as potential antimicrobial agents . They display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . This makes them a significant area of interest for medicinal chemists who synthesize various hydrazide-hydrazones and evaluate them for biological activities .
Anticancer Agents
Hydrazone chemicals, including Hexylhydrazine, have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research . They have been explored for their potential in cancer treatment . Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .
Reducing Agents
Hexylhydrazine, being a derivative of Hydrazine, is a versatile and essential substance in chemistry . It is frequently used as a reducing agent , which means it donates electrons to another substance in a redox chemical reaction.
Synthesis of Heterocyclic Scaffolds
Hydrazide-hydrazone derivatives are known for their ability to synthesize different heterocyclic scaffolds . This is due to the presence of the azomethine group (–NH–N=CH–) connected with the carbonyl group in their structure .
Synthesis of Bioactive Molecules
Hexylhydrazine can be used in the synthesis of various molecules with biological activity . This is due to its reactivity and versatility as a chemical compound .
Development of New Pharmaceuticals
The unique biological action and excellent coordination ability of hydrazone chemicals, including Hexylhydrazine, make them a significant area of interest in the development of new pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
Hexylhydrazine, like other hydrazine derivatives, primarily targets cell death pathways such as apoptosis and autophagy . These pathways play a crucial role in the regulation of cell growth and death, making them important targets for therapeutic interventions.
Mode of Action
For instance, hydralazine, a hydrazine derivative, is known to cause vasodilation primarily in resistance arterioles, also known as the smooth muscle of the arterial bed . The molecular mechanism involves inhibition of inositol trisphosphate-induced Ca 2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells .
Biochemical Pathways
For instance, hydralazine is known to affect the nitric oxide-cGMP pathway, leading to relaxation of vascular smooth muscle
Pharmacokinetics
Hydralazine, a related compound, is known to be well-absorbed from the gastrointestinal tract and undergoes extensive and complex metabolism depending on acetylator status . Slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated .
Result of Action
Hydrazine derivatives have been shown to have unique biological actions and excellent coordination ability, making them hot topics in pharmaceutical research . They have been found to be particularly useful in cancer treatment, where they target cell death pathways like apoptosis and autophagy .
Action Environment
The action, efficacy, and stability of hexylhydrazine can be influenced by various environmental factors. For instance, the safety data sheet for hexylhydrazine suggests that it should be stored in suitable and closed containers to prevent spillage or leakage . Discharge into the environment must be avoided
properties
IUPAC Name |
hexylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-2-3-4-5-6-8-7/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYBUEJAQKBUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166535 | |
| Record name | Hydrazine, hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexylhydrazine | |
CAS RN |
15888-12-7 | |
| Record name | Hydrazine, hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing C14-labeled 2-substituted-3-hydroxy-5-pyrazolones using Hexylhydrazine, as described in the research?
A1: The synthesis of C14-labeled pyrazolones using Hexylhydrazine serves a crucial purpose in understanding the physicochemical properties and potential applications of these compounds. By incorporating a radioactive carbon atom (C14) into their structure, researchers can track the fate and distribution of these pyrazolones in various systems. This is particularly valuable for:
Q2: How does the research utilize spectroscopic techniques to characterize 2-substituted-3-hydroxy-5-pyrazolones synthesized with Hexylhydrazine?
A2: The research employs both ultraviolet (UV) and infrared (IR) spectroscopy to elucidate the structural characteristics of the synthesized 2-substituted-3-hydroxy-5-pyrazolones [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)



![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)





![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)


